molecular formula C17H22ClNO5 B8178724 Boc-Hyp(Bn(4-Cl))-OH

Boc-Hyp(Bn(4-Cl))-OH

Cat. No.: B8178724
M. Wt: 355.8 g/mol
InChI Key: QFPYBMQFTDPVGG-KGLIPLIRSA-N
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Description

Boc-Hyp(Bn(4-Cl))-OH is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The compound features:

  • Chemical Structure: A hydroxyproline (Hyp) backbone with a tert-butoxycarbonyl (Boc) protecting group on the amino terminus and a 4-chlorobenzyl (Bn(4-Cl)) ether moiety on the hydroxyl group of the proline ring.
  • Molecular Formula: C₁₇H₂₂ClNO₅ (calculated based on substituent addition to Boc-Hyp(Bzl)-OH ).
  • Molecular Weight: ~355.82 g/mol (derived from Boc-Hyp(Bzl)-OH (321.37 g/mol) with a 4-Cl substitution adding ~34.45 g/mol).
  • Key Properties: Melting point: ~70°C (similar to Boc-Hyp(Bzl)-OH) . Optical rotation: [α]²⁰/D = -40 ± 2° (c = 2% in ethanol) . Role in peptide synthesis: The Boc group enables temporary protection during SPPS, while the 4-chlorobenzyl ether stabilizes the hydroxyl group against side reactions.

Properties

IUPAC Name

(2S,4R)-4-[(4-chlorophenyl)methoxy]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO5/c1-17(2,3)24-16(22)19-9-13(8-14(19)15(20)21)23-10-11-4-6-12(18)7-5-11/h4-7,13-14H,8-10H2,1-3H3,(H,20,21)/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPYBMQFTDPVGG-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Boc-Hyp(Bn(4-Cl))-OH with structurally related amino acid derivatives:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Protecting Group Key Applications
This compound 4-Chlorobenzyl C₁₇H₂₂ClNO₅ 355.82 Boc SPPS, conformational studies
Boc-Hyp(Bzl)-OH Benzyl C₁₇H₂₃NO₅ 321.37 Boc Peptide synthesis, drug design
Fmoc-Phe(4-Cl)-OH 4-Chlorophenyl C₂₄H₂₀ClNO₄ 421.87 Fmoc SPPS, fluorescent probes
Boc-Phe(4-CN)-OH 4-Cyanophenyl C₁₅H₁₈N₂O₄ 290.32 Boc Medicinal chemistry
Boc-N-Me-Phe(4-Cl)-OH 4-Chlorophenyl (N-methylated) C₁₅H₂₀ClNO₄ 313.78 Boc Stabilizing peptide conformations

Key Differences and Research Findings

Substituent Effects: Electron-Withdrawing Groups (EWGs): The 4-Cl substituent in this compound enhances stability against nucleophilic attack compared to non-halogenated analogues like Boc-Hyp(Bzl)-OH. This aligns with trends observed in substituted phenylalanine derivatives, where EWGs like –Cl and –NO₂ reduce energy bandgaps (Eg) and increase intramolecular charge transfer (ICT) . Steric Hindrance: The bulky 4-chlorobenzyl group may slightly reduce coupling efficiency in SPPS compared to smaller substituents (e.g., Boc-Phe(4-CN)-OH) .

Protecting Group Comparison :

  • Boc vs. Fmoc : this compound is compatible with Boc-based SPPS, which uses acidic deprotection (e.g., TFA). In contrast, Fmoc-Phe(4-Cl)-OH requires basic conditions (e.g., piperidine), making Boc preferable for acid-stable peptides.

Thermal and Solubility Properties: Chlorinated derivatives like this compound exhibit higher thermal stability than non-halogenated analogues, as seen in BN-OH-doped nanofibers where Cl substituents improved thermal conductivity by 95% . Solubility in organic solvents (e.g., DMF, ethanol) is comparable to Boc-Hyp(Bzl)-OH but lower than hydrophilic derivatives like Boc-Glu(Ofm)-OH .

Research Implications

  • Drug Design : The 4-Cl substituent’s electron-withdrawing nature enhances peptide stability and bioavailability, as demonstrated in chlorinated phenylalanine derivatives used in antiviral agents .
  • Material Science: Chlorinated amino acids improve thermal properties in polymer composites, as shown in PEG@BN-OH nanofibers .

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